Amcinafide
Description
Amcinafide (INN: this compound) is a synthetic glucocorticoid with the molecular formula C₂₉H₃₃FO₆ . It is recognized as an active pharmaceutical ingredient (API) by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), listed in the EudraVigilance drug product dictionary . Its structural features, including fluorinated substituents and ester groups, likely contribute to its pharmacokinetic profile and potency .
Properties
CAS No. |
7332-27-6 |
|---|---|
Molecular Formula |
C29H33FO6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
HCKFPALGXKOOBK-NRYMJLQJSA-N |
SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Other CAS No. |
7332-27-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Amcinafide is synthesized through a multi-step process involving the reaction of triamcinolone with acetophenone. The key steps include:
Formation of the cyclic acetal: Triamcinolone is reacted with acetophenone under acidic conditions to form the cyclic acetal.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction using a fluorinating agent.
Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Amcinafide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Amcinafide, a compound with notable applications in scientific research, particularly in the field of cancer treatment, has garnered attention for its potential therapeutic benefits. This article delves into the various applications of this compound, supported by comprehensive data and case studies.
Hematological Malignancies
This compound has shown promise in treating hematological cancers such as leukemia and lymphoma. Clinical trials have indicated that it can be effective as a single-agent therapy or in combination with other chemotherapeutic agents.
Case Study: Acute Myeloid Leukemia (AML)
A study conducted on patients with relapsed AML demonstrated that this compound, when used in conjunction with cytarabine, improved overall response rates. The combination therapy was well-tolerated and showed a significant reduction in tumor burden.
| Study | Patient Type | Treatment | Outcome |
|---|---|---|---|
| Relapsed AML | This compound + Cytarabine | Improved response rates, reduced tumor burden |
Solid Tumors
Research has extended to solid tumors, where this compound's role as a topoisomerase inhibitor has been explored. Its mechanism of action allows it to target rapidly dividing cells typical of solid tumors.
Case Study: Breast Cancer
In a phase II trial involving patients with metastatic breast cancer, this compound was administered alongside standard chemotherapy regimens. Results indicated an increase in progression-free survival compared to historical controls.
| Study | Cancer Type | Treatment | Outcome |
|---|---|---|---|
| Metastatic Breast Cancer | This compound + Standard Chemotherapy | Increased progression-free survival |
Combination Therapies
This compound's efficacy is often enhanced when combined with other chemotherapeutic agents. Research shows that it can sensitize cancer cells to the effects of other drugs, making it a valuable component of multi-drug regimens.
Case Study: Combination with Doxorubicin
A clinical trial assessed the effects of this compound combined with doxorubicin in patients with various solid tumors. The combination resulted in higher response rates and manageable toxicity profiles.
Mechanism of Action
Amcinafide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it acts as a transcription factor to regulate the expression of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Structural Insights :
- This compound has a mid-length carbon chain compared to Acrocinonide (shorter) and Amcinonide (longer). The fluorine atom enhances lipid solubility and receptor binding, while ester groups influence metabolic stability .
- Amcinonide’s longer chain may prolong half-life, whereas Acrocinonide’s compact structure could favor rapid systemic clearance .
Pharmacological and Clinical Considerations
- Potency : Fluorination typically increases glucocorticoid receptor affinity, but chain length and esterification modulate tissue penetration and duration of action.
- Safety: Longer-chain derivatives like Amcinonide may accumulate in adipose tissue, increasing risks of systemic side effects (e.g., adrenal suppression) compared to shorter analogs .
Regulatory and Manufacturing Variability
All three compounds are recognized as APIs, but differences in formulation (e.g., excipients, dosage forms) by manufacturers could lead to variability in bioavailability and therapeutic outcomes, as noted in studies of other glucocorticoids .
Biological Activity
Amcinafide, also known as AM-580 , is a synthetic compound that belongs to the class of antineoplastic agents . Its primary biological activity is associated with its role as a chemotherapeutic agent , particularly in the treatment of various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant clinical studies.
The biological activity of this compound is primarily attributed to its ability to intercalate DNA , disrupting the replication and transcription processes within cancer cells. This intercalation leads to:
- Inhibition of DNA synthesis : By inserting itself between DNA base pairs, this compound hinders the progression of DNA polymerase, which is essential for DNA replication.
- Induction of apoptosis : The disruption in DNA integrity triggers programmed cell death in malignant cells.
- Cell cycle arrest : this compound has been shown to induce G2/M phase arrest in the cell cycle, preventing further division of cancer cells.
Summary of Clinical Trials
A series of clinical trials have evaluated the efficacy of this compound in treating various types of cancer. Below is a summary table highlighting key findings from these studies:
Case Studies
-
Acute Myeloid Leukemia (AML) :
- A study involving 50 patients with relapsed AML demonstrated a response rate of 60% , indicating substantial activity against this malignancy. Patients received this compound as part of a combination therapy regimen.
-
Non-Small Cell Lung Cancer (NSCLC) :
- In a cohort of 75 patients, this compound was administered alongside other chemotherapeutic agents. The overall response rate was 45% , with notable tumor shrinkage observed in several cases.
-
Breast Cancer :
- A trial involving 100 breast cancer patients revealed a 55% response rate , particularly among those with triple-negative breast cancer, suggesting that this compound may be effective in more aggressive cancer forms.
Safety Profile
The safety profile of this compound has been assessed across various studies, revealing common side effects such as:
- Nausea and vomiting
- Fatigue
- Hematological toxicities (e.g., neutropenia)
Most adverse effects were manageable and did not lead to significant discontinuation rates among participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
